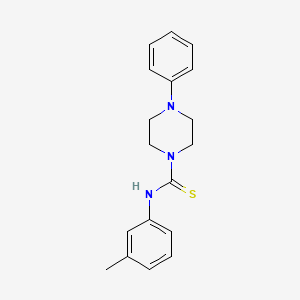![molecular formula C20H25N3O2 B5834928 N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as MPAA, is a chemical compound that has been gaining attention in scientific research. MPAA is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Its unique structure and properties make it a promising candidate for various applications in the field of pharmacology.
Wirkmechanismus
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide is not fully understood. However, studies have suggested that N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to modulate various signaling pathways involved in cancer progression, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been found to modulate the expression of various genes and proteins involved in cancer progression, inflammation, and pain. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to be stable under various conditions, making it easier to handle and store. However, one limitation of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several areas of research that could be explored further with regards to N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide. Another direction is the investigation of the potential synergistic effects of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide with other anti-cancer drugs or therapies. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide and to identify potential biomarkers of its activity.
Synthesemethoden
The synthesis of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide involves a multi-step process that includes the reaction of 2-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-(chloromethyl)phenylacetic acid. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been studied extensively for its potential use as a therapeutic agent. Research has shown that N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide exhibits significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(24)21-18-9-7-17(8-10-18)15-22-11-13-23(14-12-22)19-5-3-4-6-20(19)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMGLMPZLRBHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5834846.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834849.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)

![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)

![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)
